molecular formula C23H25N3O5 B2934481 N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide CAS No. 898454-68-7

N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide

Cat. No.: B2934481
CAS No.: 898454-68-7
M. Wt: 423.469
InChI Key: FBQQZQWHQBHXCY-UHFFFAOYSA-N
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Description

N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide is a structurally complex molecule characterized by a tricyclic azatricyclo core fused with an ethanediamide linker and a 3,4-dimethoxyphenethyl substituent. Its unique architecture, combining rigid polycyclic systems with flexible substituents, allows for diverse intermolecular interactions, making it a candidate for structure-activity relationship (SAR) studies .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5/c1-30-18-6-5-14(10-19(18)31-2)7-8-24-22(28)23(29)25-17-11-15-4-3-9-26-20(27)13-16(12-17)21(15)26/h5-6,10-12H,3-4,7-9,13H2,1-2H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQQZQWHQBHXCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 3,4-dimethoxyphenethylamine, which is then subjected to various chemical reactions to introduce the desired functional groups and structural elements .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, such as continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .

Scientific Research Applications

N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Core Structure Substituent Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound Azatricyclo + ethanediamide linker 3,4-Dimethoxyphenethyl C₂₆H₂₉N₃O₆* ~503.54 Methoxy, amide, tricyclic ketone
2034359-61-8 Azatricyclo + ethanediamide linker Benzothiophene-hydroxypropyl C₂₄H₂₃N₃O₄S 473.52 Benzothiophene, hydroxyl, amide

*Estimated based on structural similarity.

Key Observations :

  • The hydroxyl group in 2034359-61-8 may improve solubility but could alter metabolic stability .

Computational Similarity Metrics

Computational methods such as Tanimoto and Dice indices quantify structural similarity by comparing molecular fingerprints.

Table 2: Hypothetical Similarity Scores*

Compound Tanimoto (MACCS) Dice (MACCS) Tanimoto (Morgan) Dice (Morgan)
Target Compound 1.00 1.00 1.00 1.00
2034359-61-8 0.65 0.72 0.58 0.68
Known kinase inhibitor (hypothetical) 0.45 0.50 0.40 0.47

*Illustrative data based on methodology in .

Interpretation :

  • A Tanimoto score >0.65 (MACCS) suggests moderate structural overlap, likely due to shared tricyclic cores.
  • Lower Morgan fingerprint scores reflect differences in substituent topology, which may correlate with divergent biological activities .

Mass Spectrometry and Fragmentation Patterns

Molecular networking via MS/MS leverages cosine scores (0–1 scale) to cluster compounds with analogous fragmentation patterns. High cosine scores indicate conserved substructures .

Table 3: Hypothetical MS/MS Cosine Scores*

Compound Pair Cosine Score Inference
Target Compound vs. 2034359-61-8 0.78 Shared tricyclic core + amide linker
Target Compound vs. Simple azatricyclo analog 0.92 Near-identical core fragmentation
Target Compound vs. Unrelated scaffold 0.12 Structural dissimilarity

*Illustrative data based on .

Implications :

  • A score of 0.78 between the target compound and 2034359-61-8 confirms conserved core fragmentation but highlights divergent substituent-derived ions.
  • Dereplication workflows using cosine thresholds >0.7 efficiently exclude non-analogs .

Biological Activity

N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide is a complex organic compound with potential biological activities that have garnered interest in medicinal chemistry. This article delves into its structural characteristics, synthesis, and biological evaluation based on available research findings.

Chemical Structure and Properties

The compound's molecular formula is C21H24N2O5C_{21}H_{24}N_{2}O_{5} with a molecular weight of 416.5 g/mol. Its structure features a tricyclic core linked to a dimethoxyphenyl group via an ethyl chain, which may influence its biological interactions.

PropertyValue
Molecular FormulaC21H24N2O5
Molecular Weight416.5 g/mol
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count6
Rotatable Bond Count7

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the tricyclic structure and the introduction of functional groups such as the dimethoxyphenyl moiety.

Anticancer Potential

The azatricyclo structure is often associated with anticancer activity due to its ability to interact with biological targets involved in cell proliferation and apoptosis. Investigations into similar compounds have demonstrated their ability to induce cytotoxic effects in cancer cell lines . This suggests that this compound could possess similar properties.

The proposed mechanism of action for compounds in this class often involves the inhibition of key enzymes or receptors involved in cellular signaling pathways. For example, the interaction with DNA or RNA synthesis pathways could lead to the inhibition of tumor growth or microbial proliferation.

Case Studies and Research Findings

Several studies have explored the biological activities of structurally related compounds:

  • Antibacterial Studies : A study published in a peer-reviewed journal evaluated a series of thiazolidine derivatives for their antibacterial properties against common pathogens . The results indicated promising activity correlating with structural modifications similar to those found in this compound.
  • Anticancer Research : Research focusing on azatricyclo compounds has shown their ability to target cancer cell lines effectively . The findings suggest that further exploration into this compound could yield significant insights into its anticancer potential.

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